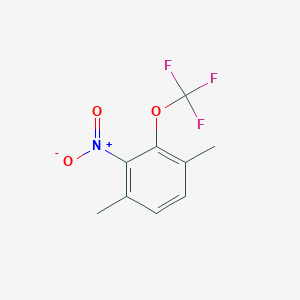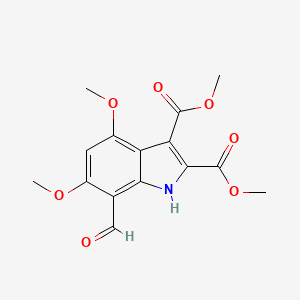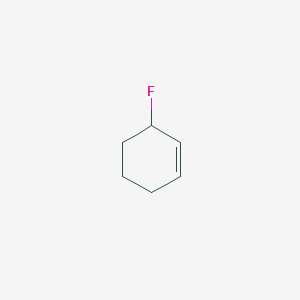
3-Fluorocyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorocyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a six-membered ring with a double bond and a fluorine atom attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclohex-1-ene can be achieved through several methods. One common approach involves the fluorination of cyclohexene. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluorocyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed:
Oxidation: 3-Fluorocyclohexanone
Reduction: 3-Fluorocyclohexane
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Fluorocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Wirkmechanismus
The mechanism of action of 3-Fluorocyclohex-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, fluorinated compounds often mimic natural substrates but with enhanced stability and resistance to metabolic degradation. This makes them useful in probing enzyme activities and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorocyclohex-1-ene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
3-Bromocyclohex-1-ene: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness: 3-Fluorocyclohex-1-ene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
51620-76-9 |
|---|---|
Molekularformel |
C6H9F |
Molekulargewicht |
100.13 g/mol |
IUPAC-Name |
3-fluorocyclohexene |
InChI |
InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
InChI-Schlüssel |
OYTBFGDMOREDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
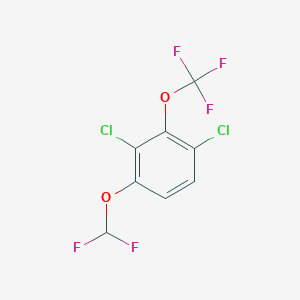
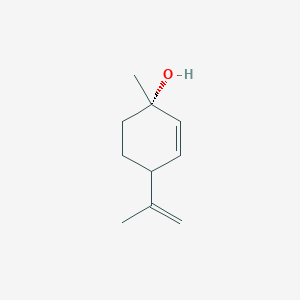
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)


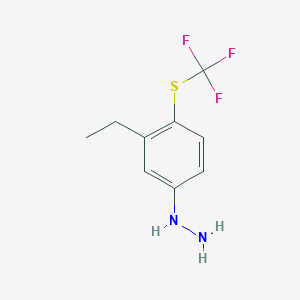
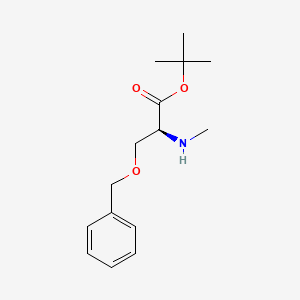
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)

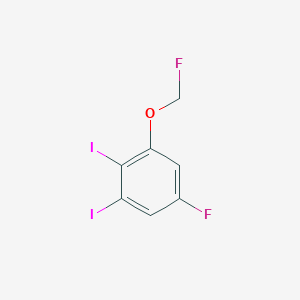
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
